molecular formula C14H15N3O B3899596 N-(2-pyrimidin-5-ylbenzyl)propanamide

N-(2-pyrimidin-5-ylbenzyl)propanamide

Cat. No. B3899596
M. Wt: 241.29 g/mol
InChI Key: ZNFHWJMRXXJTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-pyrimidin-5-ylbenzyl)propanamide” is a compound that has been identified in recent studies as a broad-spectrum hybrid anticonvulsant . It has shown potent protection across the most important animal acute seizure models .


Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves modifications to the pyrimidine ring, with enzymatic recognition often modulated by C2 and C4 substituents . This work focuses on the N5 of the pyrrole ring .


Molecular Structure Analysis

The molecular structure of “this compound” is similar to that of the naturally occurring purine nucleobases, with the exception of a hydrogen-bond donating moiety at N5 .


Chemical Reactions Analysis

“this compound” and similar compounds can react in many different organic processes to form other useful compounds for synthesis .

Future Directions

The future directions for “N-(2-pyrimidin-5-ylbenzyl)propanamide” and similar compounds involve further pharmacological evaluation . There is also a focus on the N5 of the pyrrole ring for the development of antiproliferative lead compounds .

properties

IUPAC Name

N-[(2-pyrimidin-5-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-14(18)17-9-11-5-3-4-6-13(11)12-7-15-10-16-8-12/h3-8,10H,2,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFHWJMRXXJTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC=CC=C1C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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